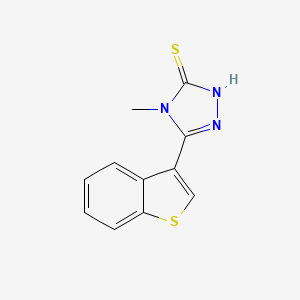

5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

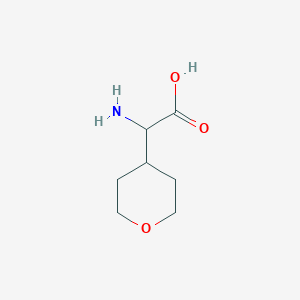

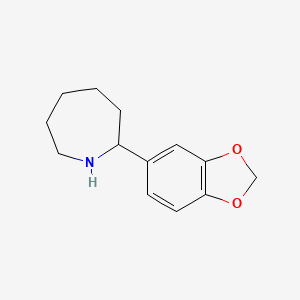

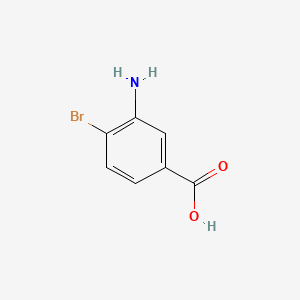

The compound 5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves cyclization reactions and alkylation under various conditions. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiol with bromoalkanes was performed in methanol with sodium hydroxide to yield high yields of the product . Similarly, the synthesis of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol was achieved by intramolecular cyclization under microwave irradiation, which provided good yields . These methods demonstrate the versatility and efficiency of synthesizing triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as 1H NMR and elemental analysis . The crystal structure of related compounds has been determined, revealing dihedral angles and interactions that may contribute to their biological activity . Theoretical calculations, such as AM1 semiempirical methods, have been used to support experimental findings and provide insight into the electronic structure of these molecules .

Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo various chemical reactions, including glycosylation and alkylation, which can be influenced by the choice of base and reaction conditions . The regioselectivity of these reactions has been studied, and theoretical calculations have been employed to predict the outcomes . These reactions are crucial for modifying the chemical structure and potentially enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physicochemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents such as benzothienyl groups can affect the compound's solubility, stability, and reactivity . The antibacterial activity of these compounds has been investigated, and some have shown promising results against various microorganisms, suggesting potential as antimicrobial agents . Additionally, the anti-inflammatory activity of similar compounds has been evaluated, showing comparable effects to standard drugs with less ulcerogenic liability .

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

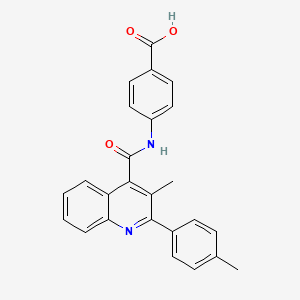

Research by Mousa (2012) evaluated the anti-inflammatory and ulcerogenic activity of a closely related compound, 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This study found significant anti-inflammatory effects, comparable to standard drugs, with less ulcerogenic impact (Mousa, 2012).

Corrosion Inhibition

Yadav et al. (2013) explored the use of benzimidazole derivatives, including 4-(4-methylphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, as inhibitors for mild steel corrosion. These compounds demonstrated high efficiency in preventing corrosion (Yadav et al., 2013).

Antibacterial Activity

Tien et al. (2016) synthesized compounds containing 1,2,4-triazole, including 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-thiol, and tested them for antimicrobial activity. These compounds showed effectiveness against bacteria, mold, and yeast (Tien et al., 2016).

Crystal Structure Analysis

Xu et al. (2006) conducted a study on the crystal structure of a similar compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate. This research provided insights into the molecular and crystal structure of such compounds (Xu et al., 2006).

Synthesis of Derivatives

Sharba et al. (2005) focused on the synthesis of various derivatives from benzo[b]thiophene, which included 5-(3-chloro-1-benzothien-2-yl)-4H–triazole-3-thiol. These derivatives expand the applications of such compounds in different fields (Sharba et al., 2005).

Propiedades

IUPAC Name |

3-(1-benzothiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S2/c1-14-10(12-13-11(14)15)8-6-16-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAGAYJNXSBVSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CSC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395606 |

Source

|

| Record name | 5-(1-Benzothiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588687-45-0 |

Source

|

| Record name | 5-(1-Benzothiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)